Ethyl 3-amino-3-(pyridin-2-yl)acrylate
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Overview
Description
Ethyl 3-amino-3-(pyridin-2-yl)acrylate is an organic compound with the molecular formula C10H12N2O2. It is also known as 3-amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester. This compound is characterized by the presence of an amino group, a pyridine ring, and an acrylate ester group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(pyridin-2-yl)acrylate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction is typically carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallizing to obtain white lamellar crystals .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may involve more stringent purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(pyridin-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-amino-3-(pyridin-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)acrylate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The presence of the pyridine ring allows for interactions with aromatic amino acids in proteins, while the amino and acrylate groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-3-yl)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.
Ethyl 3-amino-3-(pyridin-4-yl)acrylate: Another isomer with the amino group at the 4-position of the pyridine ring.
Ethyl 3-amino-3-(quinolin-2-yl)acrylate: Contains a quinoline ring instead of a pyridine ring, offering different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl (Z)-3-amino-3-pyridin-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-7H,2,11H2,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBOEYBEJCPES-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=CC=N1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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